Tetraphenylphosphonium bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115672. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Onium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

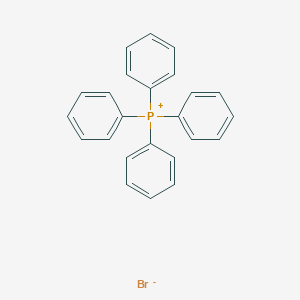

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

tetraphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20P.BrH/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRKFQVAOMSWFDU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18198-39-5 (Parent) | |

| Record name | Phosphonium, tetraphenyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002751908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30883722 | |

| Record name | Phosphonium, tetraphenyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2751-90-8 | |

| Record name | Tetraphenylphosphonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2751-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonium, tetraphenyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002751908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraphenylphosphonium bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonium, tetraphenyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonium, tetraphenyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetraphenylphosphonium bromide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL75PE6A6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Tetraphenylphosphonium Bromide

The CAS (Chemical Abstracts Service) Registry Number for Tetraphenylphosphonium bromide is 2751-90-8 .[1][2][3][4][5][6]

Introduction

This compound (TPPB), a quaternary phosphonium salt, is a versatile and pivotal compound in modern chemistry.[2] Identified by its CAS number 2751-90-8, TPPB's unique structure, comprising a central phosphorus atom bonded to four phenyl groups with a bromide counterion, imparts valuable properties that make it indispensable across various scientific disciplines.[1] Its high solubility in many organic solvents and its role as a phase-transfer catalyst are particularly noteworthy.[1][7] This guide offers an in-depth exploration of TPPB, from its fundamental properties and synthesis to its critical applications in research and development, particularly for professionals in organic synthesis and pharmaceutical sciences.

Physicochemical Properties

The utility of this compound in a laboratory or industrial setting is largely dictated by its physical and chemical properties. It typically appears as a white to off-white crystalline powder.[1] A summary of its key properties is presented below.

| Property | Value |

| CAS Number | 2751-90-8[1][3][4][5] |

| Molecular Formula | C₂₄H₂₀BrP[1][4][5] |

| Molecular Weight | 419.29 g/mol [1][3][4][5] |

| Melting Point | 295-300 °C[2][3] |

| Appearance | White to off-white crystalline powder[1] |

| Solubility | Soluble in water[2][8]; slightly soluble in alcohols.[2] |

| Purity | Typically ≥98-99.5%[1][6][9] |

Synthesis of this compound

The synthesis of TPPB is a well-established process, commonly achieved through the reaction of triphenylphosphine with bromobenzene. This reaction often requires a catalyst, such as a nickel salt, to proceed efficiently.[10][11] The non-solvent method is frequently employed, where bromobenzene serves as both a reactant and the reaction solvent.[10][12]

Rationale for Method Selection

The catalytic route using a nickel salt is preferred due to its relatively high yield and the ability to drive the reaction under manageable conditions.[11] Nickel catalysts, such as nickel(II) bromide or chloride, facilitate the quaternization of the phosphine. The use of bromobenzene in excess can also serve as the solvent, simplifying the process and reducing the need for additional organic solvents.[10]

Caption: Generalized workflow for the synthesis of TPPB.

Experimental Protocol: Catalytic Synthesis

-

Charging the Reactor : In a suitable reaction vessel equipped with a reflux condenser and a mechanical stirrer, add triphenylphosphine, bromobenzene, and a catalytic amount of anhydrous nickel(II) chloride.[11] A typical molar ratio might be 1:2.5:0.1 (phosphine:bromobenzene:catalyst).

-

Heating and Reaction : Heat the mixture to reflux, typically between 180°C and 205°C.[12] The reaction is often carried out for several hours (e.g., 1-6 hours) to ensure completion.[11][12]

-

Initial Purification : After the reaction period, cool the mixture to approximately 90-100°C. Add hot water to dissolve the crude product and separate it from the excess bromobenzene.[12]

-

Isolation : Separate the aqueous layer containing the TPPB. The excess bromobenzene can be recovered and recycled.[12]

-

Crystallization : Cool the aqueous solution to 5-10°C with stirring to induce crystallization of the TPPB.[12]

-

Final Steps : Collect the white crystals by filtration, wash with cold water to remove any remaining impurities, and dry under vacuum to yield the final product.[12]

Key Applications in Research and Development

TPPB's unique properties make it a valuable tool in several areas of chemical and pharmaceutical science.

Phase-Transfer Catalysis (PTC)

One of the most significant applications of TPPB is as a phase-transfer catalyst.[1][7] In many organic reactions, the reactants are present in two immiscible phases (e.g., an aqueous phase and an organic phase). TPPB facilitates the transfer of a reactant (typically an anion) from the aqueous phase to the organic phase where the reaction occurs.[7]

Mechanism of Action : The large, lipophilic tetraphenylphosphonium cation [(C₆H₅)₄P⁺] forms an ion pair with the reactant anion. This bulky, organic-soluble cation carries the anion across the phase boundary into the organic solvent, allowing it to react with the organic substrate.

Caption: Mechanism of this compound in PTC.

This catalytic cycle enhances reaction rates, allows for the use of milder reaction conditions, and improves yields, making it a cornerstone of green chemistry.[13]

Pharmaceutical Development and Biological Research

In the pharmaceutical industry, TPPB is utilized in various capacities. Its properties can be leveraged in drug formulation to enhance the solubility and bioavailability of therapeutic agents.[1] It also serves as a valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[7][13][14]

Furthermore, TPPB is used in biological research, particularly in studies involving cell membranes and mitochondrial function.[1] Its ability to permeate biological membranes allows for its use as a tool to investigate cellular transport mechanisms.

Other Industrial Applications

-

Electrochemistry : TPPB serves as a supporting electrolyte, for instance, in the electroreduction of fullerenes.[2][9]

-

Material Science : It is used in the synthesis of phosphonium-based polymers for coatings and adhesives.[1]

-

Analytical Chemistry : Historically, it was used in the gravimetric analysis of certain anions and for the extraction of heavy metals from aqueous solutions as ion-association complexes.[2][9][14]

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is essential to ensure laboratory safety.

-

Hazards : TPPB may cause skin, eye, and respiratory irritation.[15] It is crucial to avoid breathing dust and to prevent contact with skin and eyes.[16]

-

Personal Protective Equipment (PPE) : When handling TPPB, appropriate PPE, including safety goggles, gloves, and protective clothing, should be worn.[8][16][17] In areas with poor ventilation or where dust may be generated, a respirator is recommended.[8][16]

-

Handling : Use in a well-ventilated area.[8] Avoid generating dust.[16] Standard industrial hygiene practices, such as washing hands after handling and not eating or drinking in the work area, should be followed.

-

Storage : Store in a cool, dry, well-ventilated area in a tightly sealed container.[8] Keep away from incompatible materials such as strong oxidizing agents, moisture, and excess heat.[8]

-

Spill Response : For minor spills, sweep up the material carefully, avoiding dust generation, and place it in a sealed container for disposal.[16][17] For major spills, evacuate the area and alert emergency services.[16]

Conclusion

This compound is more than just a chemical with a specific CAS number; it is an enabling tool for innovation in science and industry. Its role as a highly effective phase-transfer catalyst has streamlined countless organic syntheses, while its applications in pharmaceuticals, electrochemistry, and material science continue to expand. A thorough understanding of its properties, synthesis, and safe handling procedures allows researchers and developers to harness its full potential, driving progress and discovery in their respective fields.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 2751-90-8 [chemicalbook.com]

- 3. This compound 97 2751-90-8 [sigmaaldrich.com]

- 4. strem.com [strem.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound | 2751-90-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. nbinno.com [nbinno.com]

- 8. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 9. Tetra phenyl phosphonium bromide, 98% 2751-90-8 India [ottokemi.com]

- 10. CN101775036B - Method for preparing this compound by non-solvent method - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. CN101418014A - Method for preparing tetraphenyl phosphoric bromide - Google Patents [patents.google.com]

- 13. nbinno.com [nbinno.com]

- 14. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]

- 15. lobachemie.com [lobachemie.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Solubility of Tetraphenylphosphonium Bromide in Organic Solvents

Introduction: The Pivotal Role of Tetraphenylphosphonium Bromide in Modern Chemistry

This compound (TPPB), a quaternary phosphonium salt, is a cornerstone reagent in a multitude of chemical applications. Its utility spans from being a highly effective phase-transfer catalyst to a supporting electrolyte in electrochemistry and a precursor in the synthesis of complex organic molecules, including Wittig reagents.[1] For researchers, scientists, and professionals in drug development, a comprehensive understanding of TPPB's solubility in various organic solvents is not merely academic—it is a critical parameter that dictates reaction kinetics, product yield, and the feasibility of purification processes.[2]

This guide provides a deep dive into the solubility characteristics of this compound. Moving beyond a simple compilation of data, this document elucidates the theoretical underpinnings of its solubility, offers a qualitative overview in a range of common organic solvents, and most importantly, equips the reader with a robust, field-tested experimental protocol to quantitatively determine its solubility. This approach ensures that researchers can generate precise and reliable solubility data tailored to their specific experimental conditions.

Theoretical Framework: Deconstructing the Solubility of an Ionic Salt in Organic Media

The solubility of an ionic compound like this compound in an organic solvent is a complex interplay of intermolecular forces. The age-old adage "like dissolves like" provides a foundational, albeit simplified, starting point. A more nuanced understanding requires an examination of the specific interactions between the tetraphenylphosphonium cation ([PPh₄]⁺), the bromide anion (Br⁻), and the solvent molecules.

The dissolution process can be conceptualized as a three-step thermodynamic cycle:

-

Lattice Energy Overcome: Energy is required to break apart the ionic lattice of the solid TPPB. This is governed by the electrostatic forces holding the [PPh₄]⁺ and Br⁻ ions together.

-

Solvent Cavity Formation: Energy is expended to create a "hole" or cavity within the solvent to accommodate the solute ions.

-

Solvation Energy Release: Energy is released as the solvent molecules arrange themselves around the individual ions, forming stabilizing solvation shells.

For dissolution to occur, the energy released during solvation must be sufficient to overcome the lattice energy and the energy required for cavity formation.

The unique structure of the tetraphenylphosphonium cation is a key determinant of its solubility profile. The four phenyl groups create a large, nonpolar surface area, which contributes to its lipophilicity.[3] This lipophilic character allows for significant van der Waals interactions with a range of organic solvents. However, the central phosphorus atom bears a positive charge, making the cation as a whole ionic. This dual nature—a charged core shielded by a nonpolar exterior—is what allows TPPB to be soluble in a variety of polar organic solvents.

The choice of solvent is paramount. Polar aprotic solvents, such as acetonitrile and dimethylformamide, are particularly effective at dissolving TPPB. Their high dipole moments enable them to stabilize the [PPh₄]⁺ and Br⁻ ions through ion-dipole interactions. Protic solvents, like ethanol and methanol, can also be effective due to their ability to form hydrogen bonds, although their interactions with the large, nonpolar cation may be less favorable than those with smaller, more charge-dense inorganic cations. Conversely, nonpolar solvents like hexane lack the ability to effectively solvate the ions, resulting in poor solubility.

Qualitative Solubility Profile of this compound

Based on a comprehensive review of available literature, the following provides a qualitative overview of TPPB's solubility in a range of common organic solvents.

| Solvent Class | Solvent Name | Qualitative Solubility |

| Polar Aprotic | Acetonitrile | Good solubility[1] |

| Dimethylformamide (DMF) | Good solubility[1] | |

| Dichloromethane (DCM) | Good solubility[1] | |

| Acetone | Soluble[4] | |

| Tetrahydrofuran (THF) | Soluble[5] | |

| Polar Protic | Ethanol | Soluble[4] |

| Methanol | Slightly soluble[6][7] | |

| Nonpolar Aromatic | Benzene | Soluble[5] |

| Nonpolar Aliphatic | n-Hexane | Poorly soluble[1] |

| Ethers | Diethyl Ether | Soluble[5] |

It is important to note that terms like "soluble" and "slightly soluble" are relative. For precise experimental design, quantitative data is essential. The following section provides a detailed protocol for obtaining this critical information.

Experimental Determination of TPPB Solubility: A Validated Protocol

The following protocol details the isothermal saturation method, a reliable and widely used technique for determining the solubility of a solid in a liquid. This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute in that solution.

Diagram of the Experimental Workflow

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 2751-90-8: this compound | CymitQuimica [cymitquimica.com]

- 4. forecastchemicals.com [forecastchemicals.com]

- 5. chembk.com [chembk.com]

- 6. This compound | 2751-90-8 [chemicalbook.com]

- 7. This compound CAS 2751-90-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

An In-Depth Technical Guide to the ¹H and ³¹P NMR Spectrum of Tetraphenylphosphonium Bromide

Introduction: The Structural Elucidation of a Versatile Quaternary Phosphonium Salt

Tetraphenylphosphonium bromide (TPPBr) is a quaternary phosphonium salt widely employed in organic synthesis, phase-transfer catalysis, and as a precursor for various functional materials. Its efficacy in these applications is intrinsically linked to its molecular structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the unambiguous structural characterization and purity assessment of TPPBr. This guide provides a comprehensive exploration of the ¹H and ³¹P NMR spectra of this compound, offering insights into spectral interpretation, experimental best practices, and the underlying principles that govern the observed spectroscopic phenomena. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of NMR analysis for phosphonium salts.

Theoretical Underpinnings: A Focus on ¹H and ³¹P Nuclei

The power of NMR spectroscopy in characterizing this compound lies in the magnetic properties of the ¹H and ³¹P nuclei. Both are spin ½ nuclei with 100% natural abundance, which translates to high sensitivity and relatively straightforward spectral interpretation.

The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the four phenyl rings. The chemical shift (δ) of these protons is influenced by the electron-withdrawing nature of the positively charged phosphorus atom and the anisotropic effects of the aromatic rings. Furthermore, spin-spin coupling interactions between neighboring protons (³JHH) and between protons and the phosphorus atom (ⁿJPH) result in characteristic splitting patterns that are invaluable for structural confirmation.

The ³¹P NMR spectrum offers a direct window into the electronic environment of the phosphorus atom. As a nucleus with a wide chemical shift range, ³¹P NMR is exceptionally sensitive to changes in the coordination, oxidation state, and bonding of the phosphorus center.[1] For the tetraphenylphosphonium cation, the ³¹P chemical shift is indicative of a tetracoordinate, phosphonium species.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The acquisition of high-quality NMR data is paramount for accurate spectral analysis. The following protocol outlines a validated methodology for the preparation and analysis of this compound.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the sample is readily soluble. Deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for phosphonium salts. The choice of solvent can subtly influence chemical shifts due to varying solvent-solute interactions.

-

Concentration: For ¹H NMR, a concentration of 5-10 mg of TPPBr in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ³¹P NMR, a slightly higher concentration of 10-20 mg may be beneficial to obtain a high signal-to-noise ratio in a shorter acquisition time.

-

Sample Preparation Workflow:

-

Weigh the desired amount of TPPBr into a clean, dry vial.

-

Add the deuterated solvent and gently agitate to ensure complete dissolution. TPPBr is a solid, and ensuring no particulate matter is present is crucial for optimal spectral quality.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube. This filtration step removes any insoluble impurities that can degrade spectral resolution.

-

Cap the NMR tube securely.

-

NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal spectral dispersion, particularly for resolving the complex multiplets in the ¹H spectrum.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: A spectral width of approximately 12-15 ppm is adequate.

-

Acquisition Time: An acquisition time of 2-4 seconds ensures good resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient for qualitative analysis.

-

Number of Scans: 8 to 16 scans are typically adequate to achieve a good signal-to-noise ratio.

-

-

³¹P NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse experiment is standard practice to produce a single, sharp resonance. For quantitative analysis, an inverse-gated decoupling sequence should be employed to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.[2]

-

Spectral Width: A wide spectral width of 200-300 ppm is recommended to encompass the chemical shift range of common phosphorus-containing impurities.

-

Relaxation Delay (D1): For quantitative ³¹P NMR, a longer relaxation delay is crucial. The T₁ relaxation time for quaternary phosphonium salts can be long. A D1 of at least 5 times the longest T₁ is recommended. A preliminary T₁ measurement is advised for accurate quantification.

-

Number of Scans: Depending on the sample concentration, 64 to 256 scans may be required to obtain a good signal-to-noise ratio.

-

Spectral Analysis and Interpretation

¹H NMR Spectrum of this compound

The ¹H NMR spectrum of the tetraphenylphosphonium cation is characterized by a complex series of multiplets in the aromatic region, typically between 7.6 and 8.0 ppm. All 20 protons on the four equivalent phenyl rings are chemically equivalent but magnetically non-equivalent due to their differential coupling to the central phosphorus atom.

-

Chemical Shifts: In deuterated chloroform (CDCl₃), the aromatic protons of TPPBr appear as multiplets centered around 7.95, 7.84, and 7.65 ppm.[3]

-

Splitting Patterns: The protons ortho, meta, and para to the phosphorus-bound carbon exhibit distinct chemical shifts and coupling patterns.

-

The ortho-protons (H₂) are coupled to the phosphorus atom (³J(P,H)) and the adjacent meta-protons (³J(H,H)). This results in a complex multiplet, often appearing as a doublet of triplets.

-

The meta-protons (H₃) are coupled to the ortho- and para-protons, as well as a weaker coupling to the phosphorus atom (⁴J(P,H)). This typically results in a triplet of doublets.

-

The para-proton (H₄) is coupled to the two meta-protons and may show a very weak long-range coupling to the phosphorus atom (⁵J(P,H)), often appearing as a triplet.

-

-

Coupling Constants: The magnitude of phosphorus-hydrogen coupling constants (J(P,H)) provides valuable structural information. For tetraphenylphosphonium salts, typical coupling constants are:

-

³J(P,H) (ortho): ~7-8 Hz

-

⁴J(P,H) (meta): ~3-4 Hz

-

⁵J(P,H) (para): ~0-1 Hz The through-bond coupling between phosphorus and the phenyl protons is a key diagnostic feature for confirming the structure.

-

³¹P NMR Spectrum of this compound

The proton-decoupled ³¹P NMR spectrum of this compound exhibits a single, sharp resonance, confirming the presence of a single phosphorus environment.

-

Chemical Shift: The ³¹P chemical shift of the tetraphenylphosphonium cation is typically observed in the range of +22 to +25 ppm relative to 85% H₃PO₄.[4][5] For instance, in CDCl₃, the chemical shift is reported to be around +23.8 ppm.[5] This downfield shift is characteristic of tetracoordinated phosphonium species.

-

Purity Assessment: ³¹P NMR is an excellent tool for assessing the purity of TPPBr. Common phosphorus-containing impurities, such as triphenylphosphine (δ ≈ -5 ppm) or triphenylphosphine oxide (δ ≈ +25 to +30 ppm), are readily identified by their distinct chemical shifts.[6] The use of quantitative ³¹P NMR with an internal standard allows for the precise determination of the purity of the sample.

Data Summary

| Parameter | ¹H NMR (in CDCl₃) | ³¹P NMR (in CDCl₃) |

| Chemical Shift (δ) | 7.6 - 8.0 ppm (complex multiplets)[3] | ~ +23.8 ppm[5] |

| Multiplicity | Multiplets (e.g., doublet of triplets, triplet of doublets) | Singlet (proton-decoupled) |

| Coupling Constants | ³J(P,H) ≈ 7-8 Hz; ⁴J(P,H) ≈ 3-4 Hz | N/A |

Conclusion: A Powerful Analytical Approach

The combined application of ¹H and ³¹P NMR spectroscopy provides a robust and definitive method for the structural characterization and purity assessment of this compound. The ¹H NMR spectrum, with its characteristic multiplets and phosphorus-hydrogen couplings, confirms the integrity of the tetraphenylphosphonium cation. The ³¹P NMR spectrum offers a direct and sensitive probe of the phosphorus center, enabling rapid purity analysis. By adhering to the experimental protocols and understanding the principles of spectral interpretation outlined in this guide, researchers can confidently utilize NMR spectroscopy to ensure the quality and identity of this important chemical reagent.

References

Crystal structure analysis of Tetraphenylphosphonium bromide.

An In-depth Technical Guide to the Crystal Structure Analysis of Tetraphenylphosphonium Bromide

Foreword: The Architectural Elegance of an Ionic Compound

This compound (TPPB) is more than a mere chemical reagent; it is a versatile building block in organic synthesis, a phase-transfer catalyst, and a pharmaceutical intermediate.[1] Its utility is fundamentally linked to its three-dimensional structure. The precise arrangement of the bulky, tetrahedral tetraphenylphosphonium ([Ph₄P]⁺) cation and the bromide (Br⁻) anion dictates the material's physical and chemical properties, from its solubility to its efficacy as a catalyst.[1][2] Understanding this crystalline architecture is paramount for researchers aiming to harness its full potential.

This guide provides a comprehensive, technically-grounded exploration of the crystal structure analysis of TPPB. We move beyond a simple recitation of data, delving into the causality behind experimental choices and the logic that underpins structural interpretation. As a self-validating system, each protocol is presented with the necessary context for replication and critical evaluation. This document is designed for the practicing researcher, scientist, and drug development professional who requires a deep and actionable understanding of crystallographic analysis.

Part 1: The Genesis of Structure - The Art and Science of TPPB Crystallization

The foundation of any successful crystal structure analysis is the growth of a high-quality single crystal. For this compound, the choice of solvent is not a trivial matter; it is the primary determinant of the resulting crystalline form, revealing a fascinating interplay between the solute and its environment.[1][2] TPPB can crystallize as an anhydrous salt, a dihydrate, or as a solvate with organic molecules.[1][3]

Causality of Solvent-Induced Polymorphism and Solvate Formation

The ability of TPPB to form different crystal structures is rooted in the thermodynamics of crystallization.

-

In Aqueous Solutions: Water molecules, being small and highly polar, can be readily incorporated into the growing crystal lattice. They form hydrogen bonds with the bromide anion, stabilizing the structure and leading to the formation of a dihydrate, TPPB·2H₂O.[1][2] This form is notably stable under ambient conditions.

-

In Organic Solvents: When crystallized from mixtures like dichloromethane/n-hexane, the solvent molecules can become trapped within the lattice, forming a solvate (e.g., TPPB·CH₂Cl₂).[1] These solvates are often less stable and may effloresce (lose solvent) upon removal from the mother liquor. Crystallization from less interactive organic solvents like a methanol/acetonitrile mixture can yield the anhydrous form.[3]

Experimental Protocol 1: Growing TPPB·2H₂O Single Crystals (Temperature-Lowering Method)

This method is ideal for producing large, high-quality, and stable crystals of the dihydrate form.[1][2]

-

Solubility Assessment: Begin by determining the solubility curve of TPPB in deionized water to identify the optimal temperature range for controlled crystallization. The solubility increases significantly with temperature.[1]

-

Preparation of Saturated Solution: Prepare a saturated solution of TPPB in deionized water at an elevated temperature (e.g., 50 °C). Ensure all solute is dissolved by gentle heating and stirring.

-

Seeding: Select a high-quality seed crystal and mount it in the saturated solution. The top-seeded growth method is effective.[1]

-

Controlled Cooling: Program a crystallizer or water bath to cool the solution very slowly. A typical cooling rate is 0.24 °C per 24 hours, for instance, from 50 °C down to 38 °C.[1]

-

Crystal Harvesting: Once the crystal has reached the desired size (e.g., 27 x 20 x 20 mm³ has been reported), carefully remove it from the solution.[1] Gently dry the crystal with filter paper.

Experimental Protocol 2: Growing Anhydrous TPPB Crystals (Solvent Evaporation)

This protocol is adapted from methodologies that yield anhydrous crystals.[3]

-

Solvent System: Prepare a solution of TPPB in a mixture of methanol (MeOH) and acetonitrile (MeCN).

-

Dissolution: Gently warm the solution to ensure complete dissolution of the TPPB.

-

Slow Evaporation: Transfer the solution to a clean vial, cover it loosely with perforated paraffin film, and leave it undisturbed in a vibration-free environment at ambient temperature.

-

Crystal Formation: Colorless, block-like crystals will form over several days as the solvent slowly evaporates.

-

Harvesting: Isolate the crystals by decanting the remaining solvent and allow them to air dry briefly.

Part 2: Deciphering the Architecture - Single-Crystal X-ray Diffraction

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive technique for determining the three-dimensional atomic arrangement within a crystal. The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow: From Crystal to Structure

The journey from a physical crystal to a refined structural model follows a well-defined path, which is crucial for ensuring data integrity and accuracy.

Caption: The workflow for Single-Crystal X-ray Diffraction analysis.

Protocol 3: SC-XRD Data Acquisition and Processing

This generalized protocol is based on standard laboratory practice and instrumentation mentioned in the literature.[1][3]

-

Crystal Selection: Under a microscope, select a small, well-formed single crystal (typically <0.5 mm in all dimensions) with sharp edges and no visible cracks.

-

Mounting: Mount the selected crystal on a cryo-loop or a glass fiber using a minimal amount of cryo-protectant oil.

-

Data Collection:

-

Mount the loop on the goniometer head of the diffractometer (e.g., a Bruker SMART APEX-II).[1]

-

Center the crystal in the X-ray beam (e.g., graphite-monochromated MoKα radiation, λ = 0.71073 Å).[1]

-

Perform data collection, typically at a controlled temperature (e.g., 296 K), by acquiring a series of diffraction images while rotating the crystal.[1]

-

-

Data Integration and Scaling:

-

Use appropriate software (e.g., Bruker's SAINT) to integrate the raw diffraction images. This process determines the unit cell parameters and extracts the intensities of thousands of individual reflections.

-

Scale the data and apply corrections for experimental factors like Lorentz and polarization effects. An absorption correction should also be applied, especially given the presence of the heavy bromine atom.[3]

-

-

Structure Solution:

-

Structure Refinement:

-

Refine the initial atomic model against the experimental data using a full-matrix least-squares technique on F².[1]

-

Locate lighter atoms (carbon) from difference Fourier maps. Hydrogen atoms are typically placed in calculated positions.

-

Refine atomic positions and anisotropic displacement parameters until the model converges, as indicated by stable R-factors (e.g., R1 < 0.07).

-

Part 3: The TPPB Crystal Structure Unveiled

The crystallographic data reveals distinct arrangements for the different forms of TPPB. The primary structural unit is the [Ph₄P]⁺ cation, which possesses a tetrahedral geometry around the central phosphorus atom.

Caption: Simplified molecular structure of the Tetraphenylphosphonium cation.

The P-C bond lengths are consistently reported around 1.800 Å.[3] The key differences lie in the crystal system and the packing arrangement, which are dictated by the presence or absence of solvent molecules.

Data Presentation: Crystallographic Parameters of TPPB Forms

The following table summarizes the crystallographic data for the most well-characterized forms of this compound.

| Parameter | Anhydrous TPPB[3] | TPPB·2H₂O (Dihydrate)[1][2] | TPPB·CH₂Cl₂ (Solvate)[1] |

| Formula | C₂₄H₂₀PBr | C₂₄H₂₄BrPO₂ | C₂₅H₂₂BrCl₂P |

| Mr | 419.3 | 455.33 | 504.22 |

| Crystal System | Tetragonal | Monoclinic | Monoclinic |

| Space Group | I-4 (No. 82) | P2₁/n (No. 14) | P2₁/n (No. 14) |

| a (Å) | 11.960(2) | 16.925(2) | 10.3525(14) |

| b (Å) | 11.960(2) | 10.8309(9) | 16.925(2) |

| c (Å) | 6.967(2) | 12.6925(11) | 13.4858(17) |

| α (°) | 90 | 90 | 90 |

| β (°) | 90 | 90 | 95.727(2) |

| γ (°) | 90 | 90 | 90 |

| V (ų) | 996.6(3) | 2239.5(3) | 2351.0(5) |

| Z | 2 | 4* | 4 |

*Note: Some studies of the dihydrate report different unit cells and space groups (e.g., Pnma), indicating potential polymorphism even within the hydrated form.[4] The data presented here is from a comprehensive study on bulk crystals.[1]

Conclusion: A Molecule of Many Faces

The crystal structure analysis of this compound reveals a compound whose solid-state architecture is exquisitely sensitive to its crystallization environment. We have demonstrated that through careful control of solvent systems, distinct crystalline forms—anhydrous, dihydrate, and solvated—can be isolated and characterized. The detailed protocols provided for crystallization and single-crystal X-ray diffraction serve as a robust framework for researchers to reliably determine these structures. This fundamental understanding of TPPB's crystallography is not merely an academic exercise; it is essential for controlling its properties in applications ranging from catalysis to materials science, empowering scientists to select or engineer the optimal form for their specific needs.

References

An In-Depth Technical Guide to the Hygroscopic Nature and Storage of Tetraphenylphosphonium Bromide for Researchers and Drug Development Professionals

Tetraphenylphosphonium bromide (TPPBr), a quaternary phosphonium salt, is a versatile and widely utilized reagent in organic synthesis and pharmaceutical development. Its efficacy as a phase-transfer catalyst, a precursor for Wittig reagents, and its applications in drug delivery systems are well-documented. However, the inherent hygroscopic nature of TPPBr presents a significant challenge that, if improperly managed, can compromise experimental reproducibility, reduce yields, and introduce impurities. This guide provides a comprehensive overview of the hygroscopic properties of TPPBr, the consequences of moisture absorption, and rigorous protocols for its proper storage and handling to ensure its integrity and performance.

The Hygroscopic Character of this compound: More Than Just a Surface-Level Interaction

This compound is classified as a hygroscopic solid, meaning it readily attracts and holds water molecules from the surrounding atmosphere. This affinity for moisture is not a mere surface adsorption but can lead to the formation of a stable hydrate.

Mechanism of Water Uptake: The primary driver for the hygroscopicity of TPPBr is the strong electrostatic interaction between the polar water molecules and the charged ions of the salt—the tetraphenylphosphonium cation ([P(C₆H₅)₄]⁺) and the bromide anion (Br⁻). The crystal lattice of the anhydrous salt can accommodate water molecules, leading to the formation of a hydrated crystalline structure. Research has shown that TPPBr can form a dihydrate, TPPBr·2H₂O.[1][2]

Visual Indicators of Moisture Contamination: In its anhydrous form, TPPBr is a white to off-white crystalline powder. Upon significant moisture absorption, the powder may appear clumpy, sticky, or in severe cases, deliquesce into a saturated solution.

The Detrimental Impact of Moisture on this compound's Performance

The presence of water in TPPBr is not a benign impurity. It can have profound and often detrimental effects on the chemical reactions in which it is employed.

Compromised Efficacy in Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants in immiscible phases (e.g., an aqueous phase and an organic phase).[3][4] Quaternary phosphonium salts like TPPBr are excellent phase-transfer catalysts. The lipophilic tetraphenylphosphonium cation encapsulates the anion from the aqueous phase and transports it into the organic phase where the reaction occurs.

The presence of water can significantly hinder this process:

-

Hydration of the Anion: Water molecules can form a hydration shell around the anion, increasing its effective size and polarity. This makes it more difficult for the phosphonium cation to extract the anion from the aqueous phase and transport it into the less polar organic phase.[3]

-

Reduced Catalyst Activity: The overall rate of the phase-transfer reaction is often dependent on the efficient transfer of the anion. A hydrated, less reactive anion will slow down the reaction, leading to lower yields and longer reaction times.[3]

-

Potential for Side Reactions: In some cases, the presence of water can lead to unwanted hydrolysis of either the reactants or the products in the organic phase.

Interference in Wittig and Related Reactions

TPPBr is a common precursor for the synthesis of phosphonium ylides, which are the key reagents in the Wittig reaction for alkene synthesis.[5][6] The formation of the ylide involves the deprotonation of the phosphonium salt by a strong base.

Moisture can interfere in several ways:

-

Consumption of Base: Water is acidic enough to react with the strong bases (e.g., n-butyllithium, sodium hydride) used to generate the ylide, thereby reducing the effective amount of base available for deprotonation. This can lead to incomplete ylide formation and, consequently, lower yields of the desired alkene.

-

Ylide Decomposition: Phosphonium ylides are generally reactive towards water and can be hydrolyzed back to the phosphonium salt and the corresponding hydrocarbon, effectively quenching the Wittig reagent.[7] This decomposition pathway competes with the desired reaction with the carbonyl compound.[7]

The following diagram illustrates the detrimental effect of water on ylide formation:

Caption: The impact of moisture on the Wittig reaction pathway.

Hydrolytic Decomposition under Alkaline Conditions

The tetraphenylphosphonium cation itself is susceptible to hydrolysis under strongly alkaline conditions. The hydroxide anion can attack the positively charged phosphorus center, leading to the formation of triphenylphosphine oxide and benzene.[8] While this degradation is more pronounced at elevated temperatures and high pH, the presence of water in conjunction with basic reagents can facilitate this decomposition pathway, leading to a loss of the active phosphonium species.

Rigorous Storage and Handling Protocols for this compound

To mitigate the deleterious effects of moisture, strict adherence to proper storage and handling protocols is imperative.

Core Storage Principle: The primary goal is to minimize the exposure of TPPBr to atmospheric moisture.

Recommended Storage Conditions:

| Parameter | Recommendation | Rationale |

| Container | Tightly sealed, preferably with a PTFE-lined cap. | Prevents ingress of ambient air and moisture. |

| Atmosphere | Under an inert atmosphere (e.g., nitrogen or argon). | Displaces moist air from the container headspace. |

| Location | A cool, dry, and well-ventilated area. | Minimizes the rate of water absorption. |

| Desiccator | Store inside a desiccator containing an active desiccant. | Provides an additional layer of protection against moisture. |

Handling Workflow:

The following workflow should be adopted when handling TPPBr, especially when precise quantities are required for a reaction:

Caption: Recommended workflow for handling hygroscopic TPPBr.

Experimental Protocols for Drying this compound

In instances where TPPBr has been exposed to moisture, it is crucial to dry it thoroughly before use. The choice of drying method depends on the level of hydration and the available equipment.

Thermal Stability: A key consideration for drying is the thermal stability of TPPBr. Thermogravimetric analysis (TGA) of TPPBr dihydrate shows a weight loss corresponding to two water molecules at 68 °C, and the compound is stable up to a decomposition temperature of 435 °C.[1] This indicates that drying at moderately elevated temperatures is a viable option without risking decomposition of the salt itself.

Vacuum Oven Drying (Recommended Method)

This is the most effective method for removing water from TPPBr.

Protocol:

-

Sample Preparation: Spread the TPPBr powder in a thin layer in a clean, dry glass container (e.g., a watch glass or a crystallizing dish) to maximize the surface area.

-

Oven Setup: Place the container in a vacuum oven.

-

Drying Conditions: Heat the oven to a temperature between 70 °C and 110 °C. The temperature should be above the boiling point of water at the intended vacuum pressure. A temperature of 80-100 °C is generally sufficient.

-

Vacuum Application: Gradually apply a vacuum to the oven. A pressure of less than 10 mmHg is recommended.

-

Drying Time: Dry the material for at least 4-6 hours. For larger quantities or heavily hydrated material, drying overnight may be necessary.

-

Cooling: After drying, release the vacuum with an inert gas (nitrogen or argon) and allow the oven to cool to room temperature before removing the sample.

-

Storage: Immediately transfer the dried TPPBr to a desiccator for storage.

Desiccator Drying (For Less Severe Hydration)

For TPPBr that has been minimally exposed to moisture, drying in a desiccator over a strong desiccant may be sufficient.

Protocol:

-

Desiccant Selection: Use a high-capacity desiccant such as phosphorus pentoxide (P₄O₁₀), anhydrous calcium sulfate (Drierite®), or freshly activated molecular sieves (3Å or 4Å).

-

Sample Placement: Place the TPPBr in an open container (e.g., a watch glass) inside the desiccator.

-

Drying Time: Allow the TPPBr to dry for at least 24-48 hours. The efficiency of this method is lower than vacuum oven drying.

-

Monitoring: The effectiveness of the desiccant should be monitored. Indicating Drierite® will change color from blue to pink as it becomes saturated with water.

Regeneration of Desiccants:

-

Molecular Sieves: Can be regenerated by heating in a furnace at 250-300 °C for several hours under a stream of dry air or nitrogen.[9][10]

-

Anhydrous Calcium Sulfate (Drierite®): Can be regenerated by heating at 210 °C for one hour.

Conclusion: A Commitment to Anhydrous Conditions for Optimal Results

The hygroscopic nature of this compound is a critical factor that must be managed to ensure its effective use in research and development. The presence of moisture can lead to decreased reaction rates, lower yields, and the formation of unwanted byproducts in applications ranging from phase-transfer catalysis to Wittig reactions. By understanding the mechanisms of water absorption and its consequences, and by implementing rigorous storage, handling, and drying protocols, researchers can ensure the integrity of this valuable reagent and achieve reliable and reproducible experimental outcomes. A proactive approach to maintaining anhydrous conditions is not merely a suggestion but a necessity for unlocking the full potential of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Phase transfer catalysis (PTC) - operachem [operachem.com]

- 4. youtube.com [youtube.com]

- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Tetraarylphosphonium Cations with Excellent Alkaline‐Resistant Performance for Anion‐Exchange Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Video: Preparing Anhydrous Reagents and Equipment [jove.com]

- 10. thecompressedairblog.com [thecompressedairblog.com]

A Technical Guide to the Physical Properties of Tetraphenylphosphonium Bromide

Introduction: The Role and Identity of Tetraphenylphosphonium Bromide

This compound (TPPB), a quaternary phosphonium salt with the chemical formula C₂₄H₂₀BrP, is a cornerstone reagent in modern chemical synthesis and analysis.[1][2] Its utility stems from its effectiveness as a phase-transfer catalyst, facilitating reactions between immiscible phases by transferring anions into the organic phase.[3] This capability is crucial in organic synthesis, the development of ionic liquids, and even in biological studies investigating mitochondrial function and membrane transport.[3] Given its widespread application, a thorough understanding of its physical characteristics is paramount for researchers to ensure the quality, purity, and consistency of their starting materials, which directly impacts experimental outcomes. This guide provides an in-depth examination of the physical appearance, color, and key characterization parameters of pure this compound.

Section 1: Core Physical and Chemical Properties

The identity and purity of a chemical reagent are first assessed through its fundamental physical properties. For TPPB, these characteristics are well-defined and serve as a reliable baseline for quality control.

Physical Appearance and Color

Pure this compound is consistently described as a white to off-white crystalline powder .[1][3][4] In its bulk, powdered form, it should appear as a fine, homogenous solid. When crystallized under controlled conditions, for instance from a methanol/acetonitrile mixture, it can form large, colorless, block-like crystals. Any significant deviation from a white or colorless appearance, such as a yellow or brown tint, may suggest the presence of impurities, residual solvents, or degradation products from improper synthesis or storage.[5][6][7]

Crystalline Structure

X-ray diffraction studies have elucidated the precise arrangement of atoms in solid TPPB. The compound can crystallize in different systems depending on the solvent used. For example, a tetragonal crystal structure has been reported. When crystallized from a mixture of dichloromethane and n-hexane, it forms a monoclinic system.[8] This ability to form well-defined crystals is a hallmark of its molecular rigidity and ionic nature.[8][9]

Hygroscopicity: A Critical Handling Parameter

A crucial physical characteristic of TPPB is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[4][10] This property necessitates specific storage and handling protocols. Exposure to ambient air can lead to the absorption of water, which may alter the material's physical state and potentially impact its reactivity or solubility in non-polar solvents. Therefore, it must be stored in tightly sealed containers in a dry environment, often under an inert gas like argon or nitrogen.

Summary of Key Physical Data

For quick reference, the primary physical and chemical identifiers for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 2751-90-8 | [1][3][11] |

| Molecular Formula | C₂₄H₂₀BrP | [1][2][3] |

| Molecular Weight | 419.29 g/mol | [1][3][11] |

| Appearance | White to off-white crystalline powder/solid | [1][3][4] |

| Melting Point | 295-300 °C (lit.) | [1][10][11] |

| Solubility | Soluble in water; slightly soluble in alcohols | [1][10] |

| Key Characteristic | Hygroscopic | [1][4][10] |

Section 2: Experimental Verification of Purity and Appearance

Verifying the quality of a TPPB sample is a critical first step in any experimental workflow. The following protocols outline a self-validating system for assessing the physical properties of the compound.

Workflow for Physical Characterization

The logical flow for assessing a new or stored batch of TPPB follows a straightforward path from macroscopic observation to quantitative analysis. This ensures that the material meets the standards required for reproducible scientific work.

Caption: Logical workflow for the physical assessment of this compound.

Protocol: Melting Point Determination

Rationale: The melting point is a robust indicator of purity. Impurities disrupt the crystal lattice of a solid, typically causing the melting point to decrease and the melting range to broaden. A sharp melting range that aligns with the literature value is a strong indicator of a pure substance.

Methodology:

-

Sample Preparation: Place a small amount (2-3 mg) of the dry TPPB powder into a capillary melting point tube, ensuring it is well-packed to a height of 2-3 mm. The sample must be completely dry, as residual moisture can depress the melting point.

-

Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Heating Protocol:

-

Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point (~275 °C).

-

Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium. This slow ramp rate is critical for an accurate determination.

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has completely melted.

-

-

Analysis: The resulting range (e.g., 297-299 °C) should be narrow (≤ 2 °C) and fall within the accepted literature range of 295-300 °C for the sample to be considered pure.[1][11]

Section 3: Molecular Structure and Identity

The physical properties of TPPB are a direct consequence of its molecular structure: a central phosphorus atom covalently bonded to four phenyl rings, forming a bulky, stable cation, with an associated bromide anion.

Caption: Schematic of the Tetraphenylphosphonium (TPP+) cation and Bromide (Br-) anion.

References

- 1. This compound | 2751-90-8 [chemicalbook.com]

- 2. This compound | C24H20BrP | CID 2724163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. CN101418014A - Method for preparing tetraphenyl phosphoric bromide - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. CN101775036B - Method for preparing this compound by non-solvent method - Google Patents [patents.google.com]

- 8. Growth and Characterization of this compound Crystal | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. chembk.com [chembk.com]

- 11. This compound 97 2751-90-8 [sigmaaldrich.com]

The Aqueous Solubility of Tetraphenylphosphonium Bromide: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetraphenylphosphonium bromide (TPPB), a quaternary phosphonium salt, is a versatile reagent in organic synthesis, materials science, and pharmaceutical development.[1][2] However, a review of standard chemical literature reveals conflicting information regarding its most fundamental property: its solubility in water. Reports range from "highly soluble" to "poorly soluble" or "insoluble".[1][3][4] This guide provides a definitive, experimentally-grounded analysis of TPPB's aqueous solubility. We will deconstruct the physicochemical basis for its behavior, present validated protocols for its quantification, and discuss how its unique solubility profile is leveraged in critical research and industrial applications. This document is intended to serve as an authoritative resource for scientists, researchers, and drug development professionals who handle or consider TPPB for their work.

Physicochemical Profile of this compound

A thorough understanding of a compound's solubility begins with its fundamental physicochemical properties. TPPB is a white to off-white crystalline solid that is stable under normal storage conditions, though it is noted to be hygroscopic, meaning it can absorb moisture from the air.[4][5][6]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2751-90-8 | [2][4] |

| Molecular Formula | C₂₄H₂₀BrP | [2][4][7] |

| Molecular Weight | 419.29 g/mol | [2][4][6] |

| Appearance | White to off-white crystalline powder/solid | [3][4][8] |

| Melting Point | 295-300 °C | [1][5] |

| Purity | ≥99% (Typical) | [4] |

| Key Hazards | Causes skin, eye, and respiratory irritation.[5][6][9] | Hygroscopic.[4][6] |

Deconstructing the Solubility Puzzle: An Analysis of TPPB in Aqueous Media

The conflicting reports on TPPB's water solubility can be reconciled by examining its molecular structure and the effect of temperature. The compound consists of a large, bulky tetraphenylphosphonium cation ([P(C₆H₅)₄]⁺) and a bromide anion (Br⁻).

-

Influence of the Cation: The four phenyl groups attached to the central phosphorus atom create a large, nonpolar, and lipophilic surface area. This sterically hinders the solvation of the positive charge on the phosphorus atom by polar water molecules, a factor that decreases water solubility.[3]

-

Influence of the Ionic Salt Nature: As a salt, TPPB is an ionic compound. The electrostatic attraction between the cation and anion is disrupted by polar solvents like water, which can solvate the individual ions (the bromide anion readily), a factor that promotes solubility.

The observed solubility is a balance of these opposing characteristics. Critically, this balance is temperature-dependent. Several sources specify that TPPB is "slightly soluble in cold water, soluble in hot water".[5][10] This indicates that the dissolution process is endothermic; thermal energy is required to overcome both the crystal lattice energy and the unfavorable entropy of organizing water molecules around the large hydrophobic cation.

Furthermore, research into crystal growth has demonstrated that large single crystals of TPPB dihydrate (TPPB·2H₂O) can be grown from aqueous solutions.[11][12] The incorporation of water molecules into the crystal lattice is definitive proof of a significant interaction between TPPB and water, refuting claims that it is entirely insoluble.

Experimental Determination of Aqueous Solubility

To provide actionable guidance, this section details protocols for both qualitative and quantitative assessment of TPPB solubility. These methods allow researchers to validate the compound's behavior under their specific experimental conditions.

Protocol 1: Rapid Qualitative Solubility Assessment

This protocol provides a quick visual determination of solubility, which is useful for initial experimental design. The principle "like dissolves like" suggests ionic compounds are more soluble in polar solvents.[13]

Methodology:

-

Label three test tubes: "Water (Cold)," "Water (Hot)," and "Ethanol."

-

Add 2 mL of the respective solvent to each tube. For "Water (Cold)," use deionized water at room temperature. For "Water (Hot)," use deionized water heated to approximately 70-80°C.

-

Add a small, consistent amount (e.g., 20 mg) of TPPB to each test tube.

-

Agitate each tube vigorously for 30 seconds.

-

Observe and record whether the solid dissolves completely, partially, or not at all. TPPB is expected to be soluble in ethanol and show significantly greater solubility in hot water compared to cold water.[5][8]

Protocol 2: Quantitative Determination by Gravimetric Analysis

This method determines the solubility at a specific temperature in grams of solute per 100 mL of solvent, providing a precise quantitative value.[14]

Methodology:

-

Add an excess amount of TPPB (e.g., 5 g) to a beaker containing 50 mL of deionized water.

-

Place the beaker in a temperature-controlled water bath set to the desired temperature (e.g., 25°C) and stir with a magnetic stirrer for at least 2 hours to ensure the solution is saturated.

-

Turn off the stirrer and allow the undissolved solid to settle completely.

-

Carefully weigh a clean, dry evaporating dish. Record this mass.

-

Using a volumetric pipette, transfer exactly 10.00 mL of the clear supernatant (the saturated solution) into the pre-weighed evaporating dish.

-

Place the evaporating dish in a drying oven at 105°C until all the water has evaporated and the remaining TPPB solid is completely dry.

-

Cool the dish in a desiccator and weigh it. Record the final mass.

-

Calculate the solubility using the following formula:

-

Solubility ( g/100 mL) = [(Mass of dish + dry TPPB) - (Mass of empty dish)] x 10

-

Protocol 3: Constructing a Temperature-Dependent Solubility Curve

This advanced protocol maps the solubility of TPPB across a range of temperatures, providing a comprehensive profile that is invaluable for applications like crystallization.[15] The workflow involves preparing solutions of known concentrations and determining the precise temperature at which each becomes saturated upon cooling.

Workflow Diagram: Constructing a Solubility Curve

A workflow for determining the temperature-dependent solubility of TPPB.

Applications Driven by Aqueous Solubility Characteristics

The specific solubility profile of TPPB is not a limitation but an enabling feature for several advanced applications.

-

Phase Transfer Catalysis : TPPB's most prominent application is as a phase transfer catalyst (PTC).[16][17] In a biphasic system (e.g., aqueous and organic), TPPB facilitates reactions by transporting anionic reactants from the aqueous phase into the organic phase where the reaction occurs. Its partial water solubility allows it to access the aqueous reactant, while its large lipophilic cation makes the resulting ion pair soluble in the organic phase.[3] This enhances reaction rates and yields, enabling milder reaction conditions.[17]

-

Pharmaceutical and Biological Research : In drug development, TPPB is used in formulation processes to potentially enhance the solubility and bioavailability of therapeutic agents.[2][17] Its ability to permeate biological membranes, a consequence of its lipophilic cation, also makes it a valuable tool for studying cellular processes and mitochondrial function.[2]

-

Materials Science and Crystal Growth : The temperature-dependent solubility of TPPB in water is directly exploited to grow large, high-quality single crystals via slow cooling of a saturated aqueous solution.[11][12] These crystals have potential applications in photonics and as Raman-scattering-based nonlinearity materials.[11]

Conclusion

This compound is not strictly "insoluble" or "highly soluble" in water but exhibits a moderate, highly temperature-dependent solubility. This behavior is a direct consequence of its molecular structure, which combines a large, hydrophobic cation with an ionic salt character. The apparent contradictions in the literature arise from qualitative descriptions that lack the context of temperature and concentration. For the research and pharmaceutical scientist, a quantitative understanding of this solubility profile is essential for leveraging TPPB's full potential, whether as a highly effective phase transfer catalyst, a tool in drug formulation, or a precursor for advanced optical materials.

References

- 1. This compound | 2751-90-8 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [guidechem.com]

- 4. This compound CAS 2751-90-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. chembk.com [chembk.com]

- 6. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 7. This compound | C24H20BrP | CID 2724163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Buy this compound at Best Price, High-Grade Analytical Compound [forecastchemicals.com]

- 9. lobachemie.com [lobachemie.com]

- 10. chembk.com [chembk.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. embibe.com [embibe.com]

- 14. facultystaff.richmond.edu [facultystaff.richmond.edu]

- 15. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 16. nbinno.com [nbinno.com]

- 17. nbinno.com [nbinno.com]

The Enduring Legacy of a Quaternary Salt: A Technical Guide to the Synthesis of Tetraphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Cornerstone of Modern Chemistry

Tetraphenylphosphonium bromide (TPPB), a quaternary phosphonium salt, stands as a testament to the enduring utility of organophosphorus chemistry. With its unique properties, including its efficacy as a phase-transfer catalyst and its applications in organic synthesis and biological research, TPPB has become an indispensable tool for chemists across various disciplines.[1][2] Its ability to facilitate reactions between immiscible phases has streamlined the synthesis of complex organic molecules, while its role in biological studies, particularly concerning mitochondrial function, highlights its versatility.[1] This in-depth technical guide explores the historical evolution of TPPB synthesis, from its early roots in the burgeoning field of organophosphorus chemistry to the sophisticated methods employed today. We will delve into the core synthetic strategies, examining the mechanistic underpinnings and providing detailed, field-proven protocols for its preparation.

A Journey Through Time: The Historical Development of Phosphonium Salt Synthesis

The story of this compound is intrinsically linked to the broader history of organophosphorus chemistry, which began to take shape in the 19th century. Early pioneers like Jean Louis Lassaigne, who in 1820 is credited with the first esterification of phosphoric acid with alcohol, laid the groundwork for this new field of study.[3][4] The subsequent decades saw a rapid expansion of knowledge, with notable contributions from August Michaelis, often regarded as a foundational figure in synthetic organophosphorus chemistry.[4]

While a definitive "first synthesis" of this compound is not clearly documented in readily available historical records, its conceptual origins can be traced to the foundational work on quaternary ammonium and phosphonium salts. The quaternization of phosphines, a key reaction in the formation of phosphonium salts, was a natural extension of the seminal work on amines and their quaternization.

The mid-20th century marked a significant turning point with the advent of powerful new synthetic methodologies. The development of the Grignard reaction, in particular, provided a robust pathway for the formation of carbon-phosphorus bonds, opening the door for the synthesis of a wide array of organophosphorus compounds, including TPPB.[5] Later, the emergence of transition metal catalysis, especially with nickel, offered more efficient and versatile routes to these valuable salts.[6]

Core Synthetic Strategies: A Comparative Analysis

The synthesis of this compound has evolved significantly over the years, with three primary methods dominating the landscape: the Grignard reaction, nickel-catalyzed cross-coupling, and a more recent metal-free approach. Each method offers a unique set of advantages and disadvantages, making the choice of synthetic route dependent on factors such as scale, available starting materials, and desired purity.

The Classic Approach: Synthesis via Grignard Reagent

The Grignard reaction represents one of the earliest and most fundamental methods for the formation of tetraphenylphosphonium salts. This method relies on the nucleophilic character of the Grignard reagent, which attacks an electrophilic phosphorus center.

The synthesis of TPPB via the Grignard route typically involves the reaction of a phenylmagnesium halide with a suitable phosphorus electrophile, such as phosphorus oxychloride or triphenylphosphine dichloride. The core of the reaction is the nucleophilic attack of the phenyl group from the Grignard reagent onto the phosphorus atom.

Diagram: Grignard Synthesis of this compound

Caption: A simplified overview of the Grignard synthesis pathway for TPPB.

This protocol is a synthesized representation based on general Grignard reaction procedures.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Bromobenzene

-

Triphenylphosphine (PPh₃)

-

Hydrobromic acid (HBr)

-

Anhydrous sodium sulfate

-

Petroleum ether

Procedure:

-

Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of bromobenzene in anhydrous diethyl ether from the dropping funnel. The reaction is exothermic and should be controlled to maintain a gentle reflux.[7]

-

Reaction with Triphenylphosphine: Once the Grignard reagent has formed, cool the flask in an ice bath. Slowly add a solution of triphenylphosphine in anhydrous diethyl ether to the Grignard reagent with vigorous stirring.

-

Workup: After the addition is complete, carefully quench the reaction by the slow addition of aqueous hydrobromic acid. This will protonate the intermediate and precipitate the this compound.

-

Isolation and Purification: Filter the crude product and wash it with diethyl ether. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether or dichloromethane/petroleum ether.[7] Dry the purified crystals under vacuum.

The Grignard method, while reliable, requires strictly anhydrous conditions due to the high reactivity of the Grignard reagent with protic solvents.[8] The use of highly flammable ether solvents also necessitates careful handling. A common side-product is biphenyl, which can be removed during purification.[9]

The Industrial Workhorse: Nickel-Catalyzed Cross-Coupling

For larger-scale and industrial production, nickel-catalyzed cross-coupling of triphenylphosphine with bromobenzene has become a preferred method. This approach offers high yields and can be performed without the need for highly reactive organometallic reagents.[10]

The nickel-catalyzed synthesis of TPPB is believed to proceed through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination.

Diagram: Nickel-Catalyzed Synthesis of this compound

References

- 1. static1.squarespace.com [static1.squarespace.com]

- 2. chemimpex.com [chemimpex.com]

- 3. academic.oup.com [academic.oup.com]

- 4. ia801901.us.archive.org [ia801901.us.archive.org]

- 5. CN101418014A - Method for preparing tetraphenyl phosphoric bromide - Google Patents [patents.google.com]

- 6. Nickel Complexes in C‒P Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d.web.umkc.edu [d.web.umkc.edu]

- 8. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 9. researchgate.net [researchgate.net]

- 10. CN101775036B - Method for preparing this compound by non-solvent method - Google Patents [patents.google.com]

A Technical Guide to Tetraphenylphosphonium Bromide as a Versatile Chemical Intermediate

Introduction

Tetraphenylphosphonium bromide (TPPBr), a quaternary phosphonium salt with the chemical formula (C₆H₅)₄PBr, stands as a cornerstone intermediate in modern chemical science.[1][2] Its unique molecular architecture, featuring a central phosphorus atom bonded to four phenyl rings, imparts a combination of lipophilicity, thermal stability, and cationic charge that renders it exceptionally versatile. This guide provides an in-depth technical exploration of TPPBr, moving beyond a simple catalog of applications to explain the causal chemical principles behind its efficacy. We will delve into its synthesis, core applications in organic and materials science, and its emerging role in biochemical research, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Section 1: Physicochemical Properties and Characterization

The utility of this compound stems directly from its distinct physical and chemical properties. The tetraphenylphosphonium (TPP⁺) cation is sterically bulky and lipophilic, allowing it to readily dissolve in many organic solvents, while the bromide (Br⁻) anion provides the ionic character.[3][4] This dual nature is fundamental to many of its applications.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2751-90-8 | [2] |

| Molecular Formula | C₂₄H₂₀BrP | [2][5] |

| Molecular Weight | 419.30 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1][6] |

| Melting Point | 295-300 °C (lit.) | [7] |

| Solubility | Soluble in water, polar organic solvents (e.g., acetonitrile, DCM, DMF).[1][7] Slightly soluble in alcohols. Insoluble in nonpolar solvents (e.g., hexane).[1] | [1][7] |

The stability and broad compatibility of TPPBr under various reaction conditions make it a robust choice for both laboratory-scale synthesis and industrial processes.[3]

Section 2: Synthesis of this compound

The most common and industrially viable synthesis of TPPBr involves the reaction of triphenylphosphine with bromobenzene.[8][9] This reaction typically requires a catalyst, such as a nickel salt, to proceed efficiently.[9][10] The "non-solvent" method, where bromobenzene serves as both reactant and solvent, is often favored for its simplicity and reduced waste.[8][11]

Experimental Protocol: Catalytic Synthesis of TPPBr

This protocol is based on established methods using a nickel catalyst.[9][10]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge triphenylphosphine, an excess of bromobenzene (acting as the solvent), and a catalytic amount of anhydrous nickel(II) bromide.

-